molecular formula C4H10NO7P B13786956 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid

2-Amino-3-hydroxy-4-phosphonooxybutanoic acid

Katalognummer: B13786956
Molekulargewicht: 215.10 g/mol
InChI-Schlüssel: FKHAKIJOKDGEII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid typically involves the phosphorylation of 2-amino-3-hydroxybutanoic acid. This can be achieved through the reaction of 2-amino-3-hydroxybutanoic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic phosphorylation. Enzymes like kinases can be used to transfer a phosphate group from adenosine triphosphate (ATP) to 2-amino-3-hydroxybutanoic acid, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-hydroxy-4-phosphonooxybutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Amino-3-hydroxy-4-phosphonooxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of specialized chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Amino-3-hydroxy-4-phosphonooxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes like kinases, which transfer phosphate groups to other molecules. This phosphorylation can activate or deactivate target proteins, thereby regulating various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C4H10NO7P

Molekulargewicht

215.10 g/mol

IUPAC-Name

2-amino-3-hydroxy-4-phosphonooxybutanoic acid

InChI

InChI=1S/C4H10NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h2-3,6H,1,5H2,(H,7,8)(H2,9,10,11)

InChI-Schlüssel

FKHAKIJOKDGEII-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(=O)O)N)O)OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.